molecular formula C20H24N2O3S B12189091 1-[(4-Butoxynaphthyl)sulfonyl]-2-(methylethyl)imidazole

1-[(4-Butoxynaphthyl)sulfonyl]-2-(methylethyl)imidazole

Cat. No.: B12189091
M. Wt: 372.5 g/mol
InChI Key: WUGRRVOVFXWCDS-UHFFFAOYSA-N
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Description

1-[(4-Butoxynaphthyl)sulfonyl]-2-(methylethyl)imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Butoxynaphthyl)sulfonyl]-2-(methylethyl)imidazole typically involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another common method involves the use of tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines .

Industrial Production Methods

Industrial production methods for imidazoles often employ microwave-assisted synthesis, which enables the efficient formation of disubstituted imidazoles under solvent-free conditions . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Butoxynaphthyl)sulfonyl]-2-(methylethyl)imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ammonium acetate, nickel catalysts, and tosylmethyl isocyanide (TosMIC) . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.

Major Products Formed

The major products formed from these reactions include disubstituted imidazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-[(4-Butoxynaphthyl)sulfonyl]-2-(methylethyl)imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses . The pathways involved in these interactions are complex and depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Butoxynaphthyl)sulfonyl]-2-(methylethyl)imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

1-(4-butoxynaphthalen-1-yl)sulfonyl-2-propan-2-ylimidazole

InChI

InChI=1S/C20H24N2O3S/c1-4-5-14-25-18-10-11-19(17-9-7-6-8-16(17)18)26(23,24)22-13-12-21-20(22)15(2)3/h6-13,15H,4-5,14H2,1-3H3

InChI Key

WUGRRVOVFXWCDS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3C(C)C

Origin of Product

United States

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